2-Bromobenzyl 3-[(2-furylcarbonyl)amino]benzoate
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Overview
Description
2-Bromobenzyl 3-[(2-furylcarbonyl)amino]benzoate is an organic compound that features a bromobenzyl group and a furoylamino group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzyl 3-[(2-furylcarbonyl)amino]benzoate typically involves the following steps:
Formation of 2-Bromobenzyl Bromide: This intermediate is prepared by the bromination of toluene in the presence of a catalyst such as iron powder. The reaction is carried out in an ice-cold acetic acid solution with the slow addition of bromine.
Coupling with 3-Aminobenzoic Acid: The 2-Bromobenzyl bromide is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine to form the desired ester linkage.
Introduction of the Furylcarbonyl Group: The final step involves the acylation of the amino group with 2-furoyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzyl 3-[(2-furylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furoyl group can be oxidized to form corresponding carboxylic acids or reduced to alcohols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
2-Bromobenzyl 3-[(2-furylcarbonyl)amino]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromobenzyl 3-[(2-furylcarbonyl)amino]benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromobenzyl group can act as a leaving group in substitution reactions, while the furoylamino group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl Bromide: Shares the bromobenzyl group but lacks the furoylamino and benzoate ester functionalities.
3-Aminobenzoic Acid: Contains the amino and benzoic acid groups but lacks the bromobenzyl and furoyl functionalities.
2-Furoyl Chloride: Contains the furoyl group but lacks the bromobenzyl and benzoate ester functionalities.
Uniqueness
2-Bromobenzyl 3-[(2-furylcarbonyl)amino]benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2-bromophenyl)methyl 3-(furan-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO4/c20-16-8-2-1-5-14(16)12-25-19(23)13-6-3-7-15(11-13)21-18(22)17-9-4-10-24-17/h1-11H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMLBSWTMGGWCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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